2-{2-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]ethoxy}ethan-1-ol
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Overview
Description
2-{2-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]ethoxy}ethan-1-ol is a complex organic compound with a unique structure that includes multiple ether and alcohol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]ethoxy}ethan-1-ol typically involves multiple steps, starting with the preparation of the phenolic precursor. The phenolic compound is then alkylated with appropriate reagents to introduce the methoxymethyl groups. Subsequent reactions involve the formation of ether linkages through nucleophilic substitution reactions, often using ethylene oxide or similar reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{2-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]ethoxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or ethers.
Substitution: The ether linkages can be cleaved and substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) and alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler alcohols .
Scientific Research Applications
2-{2-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]ethoxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{2-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]ethoxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s ether and alcohol groups enable it to form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
Triethylene glycol monomethyl ether: Similar in structure but lacks the phenolic component.
Tetraethylene glycol: Contains additional ethylene glycol units but lacks the methoxymethyl groups
Properties
CAS No. |
823816-16-6 |
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Molecular Formula |
C17H28O5 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[2-[3,5-bis(methoxymethyl)-2,4,6-trimethylphenoxy]ethoxy]ethanol |
InChI |
InChI=1S/C17H28O5/c1-12-15(10-19-4)13(2)17(14(3)16(12)11-20-5)22-9-8-21-7-6-18/h18H,6-11H2,1-5H3 |
InChI Key |
BTTDCLROQKKDHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1COC)C)OCCOCCO)C)COC |
Origin of Product |
United States |
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